molecular formula C19H26ClNO2 B4766993 N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine hydrochloride

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine hydrochloride

Cat. No. B4766993
M. Wt: 335.9 g/mol
InChI Key: VHFUKEUDISNMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry and drug development. This compound is commonly known as "O-Desmethyltramadol" or "O-DSMT" and is a derivative of tramadol, which is an opioid analgesic drug. However, O-DSMT has been found to have less addictive potential and fewer side effects than tramadol.

Mechanism of Action

O-DSMT acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also acts as a serotonin and norepinephrine reuptake inhibitor, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
O-DSMT has been found to produce analgesia, sedation, and respiratory depression in animal models. It has also been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain. Moreover, it has been found to have less potential for abuse and dependence than other opioids.

Advantages and Limitations for Lab Experiments

One advantage of using O-DSMT in laboratory experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the mechanisms of opioid receptor activation and desensitization. However, one limitation is that it may not accurately reflect the effects of other opioids in vivo, as it has a different pharmacological profile than other opioids.

Future Directions

There are several potential future directions for research on O-DSMT. One area of interest is its potential use in the treatment of opioid addiction and withdrawal symptoms. Another area of interest is its potential use as an analgesic in chronic pain management. Moreover, further studies are needed to fully understand the pharmacological profile of O-DSMT and its potential for abuse and dependence.

Scientific Research Applications

O-DSMT has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been found to have analgesic, antidepressant, and anxiolytic effects in animal models. Moreover, it has been shown to have less addictive potential and fewer side effects than tramadol. O-DSMT has also been studied for its potential use in the treatment of opioid addiction and withdrawal symptoms.

properties

IUPAC Name

N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.ClH/c1-14(2)20-12-16-9-10-18(19(11-16)21-4)22-13-17-8-6-5-7-15(17)3;/h5-11,14,20H,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFUKEUDISNMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC(C)C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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